ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate
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Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure consists of two nitrogen atoms and three carbon atoms. It also contains a tolyl group, which is a functional group related to toluene . The tolyl group is considered nonpolar and hydrophobic .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present. Tolyl groups are excellent leaving groups in nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, compounds with tolyl groups are considered nonpolar and hydrophobic .Scientific Research Applications
Corrosion Inhibition
Ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate derivatives have shown promising applications as corrosion inhibitors for mild steel in industrial settings. For instance, studies have demonstrated their efficacy in protecting mild steel surfaces by forming a protective adsorbed film, leading to significantly reduced corrosion rates. These inhibitors efficiently follow the Langmuir adsorption isotherm, indicating strong and uniform adsorption on the metal surface. Advanced methodologies, including gravimetric analysis, electrochemical techniques, and surface characterization studies (SEM and AFM), have been employed to validate their performance and understand the underlying mechanisms of action (Dohare, Ansari, Quraishi, & Obot, 2017).
Antibacterial Applications
Research into novel heterocyclic compounds containing a sulfonamido moiety, which includes ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate, has shown promising antibacterial properties. These compounds have been synthesized and tested against various bacterial strains, demonstrating significant antibacterial activity. The introduction of the sulfonamido group enhances the bioactivity of these molecules, making them suitable candidates for development into new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Metal Coordination Polymers
Ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate has also found applications in the synthesis of metal coordination polymers. These polymers exhibit interesting structural properties and potential applications in various fields, including catalysis, gas storage, and separation technologies. The versatility of ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate in forming coordination complexes with different metals has been explored, revealing unique chiral and achiral structures with potential for further functional exploration (Cheng et al., 2017).
Synthesis of Heterocycles
The compound is a key intermediate in the synthesis of various heterocyclic compounds. These synthetic pathways offer a broad range of applications, including the development of new pharmaceuticals, agrochemicals, and organic materials. The ability to efficiently synthesize complex heterocyclic structures from ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate demonstrates its value as a versatile building block in organic chemistry (Ghaedi et al., 2015).
properties
IUPAC Name |
ethyl 5-methyl-3-[(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-14(18)12-10(3)15-16-13(12)22(19,20)17-11-7-5-6-9(2)8-11/h5-8,17H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKJCFQIMGYOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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